3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18259770
InChI: InChI=1S/C12H13NO2S/c1-12(2,11(14)15)7-10-13-8-5-3-4-6-9(8)16-10/h3-6H,7H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H13NO2S
Molecular Weight: 235.30 g/mol

3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid

CAS No.:

Cat. No.: VC18259770

Molecular Formula: C12H13NO2S

Molecular Weight: 235.30 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid -

Specification

Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
IUPAC Name 3-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanoic acid
Standard InChI InChI=1S/C12H13NO2S/c1-12(2,11(14)15)7-10-13-8-5-3-4-6-9(8)16-10/h3-6H,7H2,1-2H3,(H,14,15)
Standard InChI Key CQYLELPHOKTQJR-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC1=NC2=CC=CC=C2S1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanoic acid, reflects its core structure: a benzo[d]thiazole ring linked via a methylene bridge to a dimethyl-substituted propanoic acid moiety. The benzo[d]thiazole system consists of a benzene ring fused to a thiazole heterocycle, with sulfur and nitrogen atoms at positions 1 and 3, respectively . The propanoic acid group introduces two methyl substituents at the α-carbon, creating steric hindrance that likely influences conformational flexibility and intermolecular interactions .

Crystallographic Insights

While no direct crystal structure data exists for this compound, studies on related benzothiazole derivatives reveal key trends. For example, the crystal structure of (E)-2-(benzo[d]thiazol-2-yl) derivatives exhibits triclinic symmetry (P1̅) with unit cell parameters a = 9.5737(5) Å, b = 12.0958(4) Å, and c = 12.2705(7) Å . The dihedral angles between benzothiazole and adjacent rings in such compounds range from 4.97° to 17.59°, suggesting moderate planarity disruption . These observations imply that 3-(benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid may adopt similar packing arrangements, with intramolecular hydrogen bonding between the carboxylic acid group and thiazole nitrogen .

Molecular Descriptors

Using PubChem’s computational tools, the molecular formula is inferred as C₁₂H₁₃NO₂S, with a molecular weight of 251.30 g/mol . Key descriptors include:

PropertyValue
SMILESCC(C)(C(=O)O)CC1=NC2=CC=CC=C2S1
InChIKeyComputed via InChI 1.07.0
Topological Polar Surface Area78.4 Ų
Hydrogen Bond Donors1 (carboxylic acid -OH)

These values suggest moderate hydrophilicity, with the carboxylic acid group enabling hydrogen bonding and salt formation .

Synthesis and Derivative Formation

Synthetic Routes

Although no explicit synthesis is documented for this compound, analogous benzothiazole-propanoic acid derivatives are typically prepared via:

  • Knoevenagel Condensation: As demonstrated in the synthesis of 3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide, where 2-(benzo[d]thiazol-2-yl)acetonitrile reacts with aldehydes in ethanol catalyzed by triethylamine .

  • Nucleophilic Substitution: Thiol-containing intermediates may displace halides or other leaving groups on preformed propanoic acid scaffolds .

For 3-(benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid, a plausible route involves reacting 2-mercaptobenzothiazole with 3-bromo-2,2-dimethylpropanoic acid under basic conditions, followed by acid workup.

Derivative Libraries

BLD Pharm’s catalog includes structurally related compounds like 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-1H-indol-2-yl)-2,2-dimethylpropanoic acid (CAS 118414-82-7), highlighting the pharmacological relevance of dimethylpropanoic acid motifs . Such derivatives often exhibit enhanced metabolic stability compared to non-methylated analogs due to steric protection of the carboxylic acid group .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated at 2.8 ± 0.3 using PubChem’s XLogP3 algorithm . This indicates moderate lipophilicity, suitable for transmembrane permeability. Aqueous solubility is predicted to be <1 mg/mL at 25°C, necessitating prodrug strategies or salt formulations for pharmaceutical use .

NMR Spectroscopy

The ¹H NMR spectrum (predicted):

  • δ 1.40 (s, 6H, CH(CH₃)₂)

  • δ 2.90 (d, 2H, J = 7.2 Hz, CH₂)

  • δ 7.40–8.10 (m, 4H, aromatic H)

  • δ 12.20 (s, 1H, COOH)

¹³C NMR would show characteristic signals at δ 180.5 (COOH), 168.2 (C=N), and 24.1 (CH(CH₃)₂) .

IR Spectroscopy

Key absorptions include:

  • 1700–1720 cm⁻¹ (C=O stretch)

  • 2550–2650 cm⁻¹ (S-H, if present)

  • 3050 cm⁻¹ (aromatic C-H)

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